4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile
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Overview
Description
4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile is a chemical compound that features a pyridine ring substituted with a chloro group at the 4-position, a trifluoromethoxyphenyl group at the 6-position, and a carbonitrile group at the 2-position.
Preparation Methods
The synthesis of 4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring, which is then functionalized with the desired substituents.
Reaction Conditions:
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile undergoes several types of chemical reactions:
Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include halogenating agents, reducing agents, and catalysts for cross-coupling reactions. .
Scientific Research Applications
4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to a biological response.
Pathways Involved: The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-chloro-5-(trifluoromethyl)pyridine and other trifluoromethyl-substituted pyridines.
Uniqueness: The presence of both the chloro and trifluoromethoxyphenyl groups in the same molecule provides unique chemical and biological properties that distinguish it from other similar compounds
Properties
CAS No. |
833457-61-7 |
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Molecular Formula |
C13H6ClF3N2O |
Molecular Weight |
298.65 g/mol |
IUPAC Name |
4-chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H6ClF3N2O/c14-9-5-10(7-18)19-12(6-9)8-2-1-3-11(4-8)20-13(15,16)17/h1-6H |
InChI Key |
ANIYKJNHENELOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=N2)C#N)Cl |
Origin of Product |
United States |
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